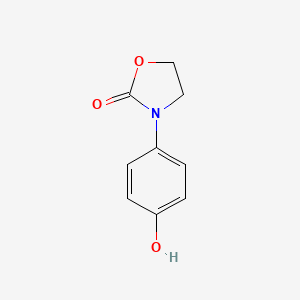

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQAHPHBGULNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630974 | |

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97389-25-8 | |

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Hydroxyphenyl 1,3 Oxazolidin 2 One

Advanced Synthetic Routes to 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

The construction of the this compound scaffold can be achieved through several advanced synthetic methodologies. These routes leverage various precursors and reaction conditions to efficiently form the core oxazolidinone structure.

Precursor-Based Synthesis Strategies and Reaction Conditions

The synthesis of this compound is fundamentally based on the formation of the N-aryl oxazolidinone ring system. A primary and direct approach involves the reaction of 4-aminophenol (B1666318) with a suitable C2 synthon that provides the carbonyl group and the ethylene (B1197577) bridge. One of the most convenient methods is the reaction between primary aryl amines and ethylene carbonate. researchgate.netresearchgate.net This one-step process is often facilitated by an amine catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), at elevated temperatures, yielding the desired product efficiently without the need for a solvent. researchgate.net

Another well-established strategy involves the cyclization of a β-amino alcohol precursor, specifically 2-((4-hydroxyphenyl)amino)ethan-1-ol. This intermediate can be carbonylated using various reagents. Phosgene or its safer derivatives, such as triphosgene (B27547) (bis-(trichloromethyl)carbonate), are effective for ring closure. researchgate.net Alternatively, the reaction with dialkyl carbonates like ethyl carbonate, often in the presence of a base, provides a milder route to the oxazolidinone ring. nih.govmdpi.com

A third significant pathway utilizes N-aryl carbamates as precursors. For instance, an ethyl N-(4-hydroxyphenyl)carbamate could be reacted with an epoxide like epichlorohydrin (B41342) under basic conditions to construct the oxazolidinone ring. researchgate.net This method allows for the stereospecific synthesis if an enantiopure epoxide is used.

| Precursor Strategy | Key Reagents | General Conditions | Advantages |

|---|---|---|---|

| 4-Aminophenol + Ethylene Carbonate | 4-Aminophenol, Ethylene Carbonate, DBU (catalyst) | Solvent-free, 100°C, ~2 hours | One-step, high atom economy |

| Cyclization of 2-((4-hydroxyphenyl)amino)ethan-1-ol | β-amino alcohol, Ethyl Carbonate, NaOMe or K₂CO₃ | Elevated temperature (e.g., 125-135°C) | Milder than phosgene, good yields |

| Cyclization of 2-((4-hydroxyphenyl)amino)ethan-1-ol | β-amino alcohol, Triphosgene, Base (e.g., Pyridine) | Inert solvent (e.g., CH₂Cl₂), controlled temperature | Highly effective carbonyl source |

| N-aryl carbamate (B1207046) + Epoxide | N-(4-hydroxyphenyl)carbamate, Epichlorohydrin, Base (e.g., LiOt-Bu) | Inert solvent (e.g., THF), controlled temperature | Allows for stereospecific synthesis |

Organocatalytic Approaches for Oxazolidinone Ring Formation

The development of metal-free, organocatalytic methods offers a greener and often more selective alternative for synthesizing oxazolidinones. One such approach is the cycloaddition of carbon dioxide with epoxy amines, catalyzed by a supported organocatalyst. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been shown to be a highly stable and recyclable catalyst for this transformation, providing a halide-free route to oxazolidinone scaffolds. rsc.org This method is particularly attractive due to its use of CO₂, an abundant and non-toxic C1 source. rsc.org

Another strategy involves a three-component Mannich reaction mediated by an organocatalyst like L-proline. nih.gov This reaction, typically between an aniline, an aldehyde, and a ketone, can generate a β-amino ketone intermediate which, upon reduction and subsequent cyclization, yields the oxazolidinone core. nih.gov While a multi-step process, the initial asymmetric bond formation is catalyzed by a simple amino acid, highlighting the power of organocatalysis in building complex chiral structures.

Microwave-Assisted and One-Pot Synthetic Sequences

Modern synthetic chemistry emphasizes efficiency, which is often achieved through microwave-assisted synthesis and one-pot reaction sequences. The synthesis of oxazolidin-2-ones from β-amino alcohols and ethyl carbonate is significantly accelerated by microwave irradiation. nih.govmdpi.com This technique drastically reduces reaction times from many hours under conventional heating to mere minutes, while often improving yields. mdpi.comresearchgate.net

One-pot syntheses, which combine multiple reaction steps without isolating intermediates, provide further efficiency. The reaction of epoxides with chlorosulfonyl isocyanate (CSI) under mild conditions is a notable one-pot method that produces oxazolidinones. nih.govbeilstein-archives.org This approach is advantageous due to its short reaction times and simple purification process. nih.gov Similarly, reacting an amine, a carbonate salt, and epichlorohydrin under microwave irradiation constitutes a powerful one-pot method for generating N-substituted oxazolidinones, with reaction times reduced from over 12 hours to as little as 30 minutes. researchgate.net

| Precursors | Method | Reaction Time | Yield |

|---|---|---|---|

| (S)-Phenylglycinol + Diethyl Carbonate | Conventional (Oil Bath) | 24 hours | 70% |

| (S)-Phenylglycinol + Diethyl Carbonate | Microwave Irradiation | 15 minutes | 85% |

| Benzyl (B1604629) amine + K₂CO₃ + Epichlorohydrin | Conventional (Reflux) | >12 hours | N/A |

| Benzyl amine + K₂CO₃ + Epichlorohydrin | Microwave (Closed Vessel) | 30 minutes | 77% |

Derivatization Strategies for this compound Analogs

The this compound molecule possesses two primary sites for chemical modification: the oxazolidinone ring itself and the pendant phenyl moiety. These sites allow for systematic structural variations to produce a library of analogs.

Structural Modifications of the Oxazolidinone Ring System

The oxazolidinone ring offers several positions for structural modification. A common strategy in medicinal chemistry involves introducing substituents at the C4 and C5 positions of the ring. For instance, studies on related oxazolidinone systems have shown that adding a methyl group at the C4 position can significantly impact biological activity. nih.gov Such modifications can be achieved by starting the synthesis with appropriately substituted precursors, such as a substituted β-amino alcohol.

A more fundamental alteration is the conversion of the carbonyl group at the C2 position into a thiocarbonyl (C=S), yielding the corresponding 3-(4-hydroxyphenyl)-1,3-oxazolidine-2-thione. This transformation is typically accomplished by reacting the parent oxazolidin-2-one or its β-amino alcohol precursor with a sulfurating agent like carbon disulfide in a basic medium. nih.govresearchgate.net This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the heterocyclic core.

Systematic Substituent Variations on the Phenyl Moiety

The 4-hydroxyphenyl group is ripe for derivatization, allowing for fine-tuning of the molecule's properties.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for derivatization. It can be readily converted into an ether through Williamson ether synthesis or an ester via acylation with an acid chloride or anhydride. nih.gov For example, reaction with isonicotinoyl chloride can produce the corresponding ester, a strategy used to enhance detectability in mass spectrometry. nih.gov These modifications can alter the solubility, polarity, and metabolic stability of the compound.

Electrophilic Aromatic Substitution: The phenol (B47542) ring is strongly activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful ortho-, para-directing group. Since the para-position is occupied by the linkage to the oxazolidinone ring, electrophiles will be directed to the two equivalent ortho-positions (C3' and C5' of the phenyl ring). Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) can be employed to introduce a variety of functional groups onto the aromatic ring, thereby systematically varying its electronic and steric profile. masterorganicchemistry.com

Introduction and Control of Chirality in Derivatives

The synthesis of chiral derivatives of this compound hinges on the strategic introduction of stereocenters, a process critical for applications in asymmetric synthesis and pharmacology. Oxazolidinones are renowned as effective chiral auxiliaries, guiding the stereochemical outcome of reactions on molecules to which they are temporarily attached. rsc.org The control of chirality in analogs of this compound is typically achieved by employing enantiomerically pure starting materials.

A prevalent and effective strategy involves the use of chiral α-amino acids, which are readily available in high enantiomeric purity. acs.org For instance, derivatives structurally similar to the target molecule can be synthesized from L-tyrosine, which possesses the requisite 4-hydroxyphenyl moiety and a stereocenter at the α-carbon. The general synthetic pathway involves the reduction of the carboxylic acid functionality of the N-protected amino acid to an amino alcohol, followed by cyclization to form the oxazolidinone ring. nih.gov This cyclization can be accomplished using reagents such as phosgene, diethyl carbonate, or their equivalents. nih.govnih.gov

The stereochemistry at positions 4 and 5 of the oxazolidinone ring is dictated by the configuration of the starting amino alcohol. By selecting either the (R) or (S)-enantiomer of a suitable amino acid, chemists can predictably synthesize the desired chiral oxazolidinone derivative. This method ensures that the resulting auxiliary can impart a high degree of stereocontrol in subsequent reactions, such as asymmetric aldol (B89426) additions, alkylations, and cycloadditions. rsc.org

Below is a table illustrating how the choice of a chiral precursor, specifically an amino alcohol, determines the chirality of the resulting 4- or 5-substituted oxazolidinone derivative.

| Precursor Amino Alcohol | Reagent for Cyclization | Resulting Chiral Oxazolidinone | Typical Stereochemical Control |

| (S)-Phenylalaninol | Diethyl Carbonate | (S)-4-Benzyl-1,3-oxazolidin-2-one | High diastereoselectivity in alkylations |

| (S)-Valinol | Thiophosgene | (S)-4-Isopropyl-1,3-oxazolidine-2-thione | Excellent stereocontrol in aldol reactions |

| (1S,2R)-Norephedrine | Ethyl Carbonate | (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | High facial selectivity for attached enolates |

| (R)-Phenylglycinol | Carbonyl diimidazole | (R)-4-Phenyl-1,3-oxazolidin-2-one | Effective in asymmetric Diels-Alder reactions |

Reaction Profiles and Chemical Reactivity of this compound and Its Analogs

The chemical reactivity of this compound is governed by three primary structural features: the electron-rich 4-hydroxyphenyl ring, the lactam-like oxazolidinone heterocycle, and the phenolic hydroxyl group. These components dictate the compound's behavior in a variety of chemical transformations.

Oxidation and Reduction Chemistry

Oxidation: The phenolic hydroxyl group is the most susceptible site for oxidation. Under mild oxidative conditions, it can be converted to a phenoxy radical intermediate. More vigorous oxidation can lead to the formation of quinone-type structures. The electrochemical oxidation of analogous N-arylpiperazine compounds containing a 4-hydroxyphenyl moiety has been shown to proceed through a p-quinone imine intermediate. researchgate.net A similar transformation is plausible for this compound, where oxidation would yield a reactive quinone imine that could be trapped by nucleophiles.

Reduction: The oxazolidinone ring is relatively stable to reduction. The carbonyl group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄), though this typically requires harsh conditions and may lead to ring cleavage. A more common and synthetically useful reduction involves substituents on the phenyl ring. For example, if a nitro group were introduced onto the phenyl ring via electrophilic substitution, it could be selectively reduced to an amino group using standard methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with metals in acidic media (e.g., Sn, Fe/HCl). This transformation provides a route to functionalized amino-substituted analogs.

The following table summarizes potential redox reactions for this scaffold.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Oxidation | K₃[Fe(CN)₆], Electrochemical Oxidation | Phenolic Hydroxyl | Quinone Imine |

| Reduction | LiAlH₄ | Carbonyl (Oxazolidinone) | Amino alcohol (via ring opening) |

| Reduction | H₂, Pd/C | Aromatic Nitro Group | Aromatic Amine |

| Reduction | NaBH₄ | Not typically reactive | No reaction |

Nucleophilic and Electrophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The 4-hydroxyphenyl group is highly activated towards electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.com The hydroxyl group is a strong ortho-, para-directing activator. Since the para-position is occupied by the nitrogen atom of the oxazolidinone ring, electrophilic attack will be directed to the ortho positions (C3 and C5 of the phenyl ring). Common EAS reactions include:

Halogenation: Reaction with Br₂ in a suitable solvent can introduce bromine atoms at the ortho positions.

Nitration: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (NO₂) group. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid (SO₃H) group. masterorganicchemistry.com

Nucleophilic Substitution: The oxazolidinone ring can be susceptible to nucleophilic attack, primarily at the carbonyl carbon (C2). Under strong basic or acidic conditions, hydrolysis can occur, leading to the opening of the heterocyclic ring to form an N-(4-hydroxyphenyl)ethanolamine derivative. This reactivity is analogous to the hydrolysis of amides or lactams. Furthermore, while the nitrogen atom is part of a carbamate and generally less nucleophilic, deprotonation of the phenolic hydroxyl followed by intramolecular reaction is a possibility in certain contexts. Nucleophilic substitution reactions where the entire oxazolidinone acts as a nucleophile, such as in N-arylation to form the parent compound itself, are also a key part of the synthesis of such molecules. organic-chemistry.org

| Reaction Type | Reagent(s) | Site of Reaction | Product |

| Electrophilic Substitution (Bromination) | Br₂, AcOH | Phenyl Ring (ortho to -OH) | 3-(3,5-Dibromo-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Phenyl Ring (ortho to -OH) | 3-(4-Hydroxy-3-nitrophenyl)-1,3-oxazolidin-2-one |

| Nucleophilic Substitution (Hydrolysis) | NaOH(aq), Heat | Carbonyl Carbon (C2) | N-(2-hydroxyethyl)-4-aminophenol |

Cycloaddition Reactions and Other Heterocyclic Ring Transformations

The saturated 1,3-oxazolidin-2-one ring itself is not a typical participant in cycloaddition reactions as it lacks the requisite unsaturation to act as a diene or dienophile. However, cycloaddition reactions are fundamental to the synthesis of the oxazolidine (B1195125) ring system itself, often via 1,3-dipolar cycloadditions of azomethine ylides with carbonyl compounds. nih.govnih.gov

While the core ring is unreactive in cycloadditions, transformations of the entire heterocyclic structure are possible. These reactions typically involve a ring-opening step followed by a subsequent ring-closing to form a new heterocyclic system. For example, treatment of a 5-hydroxy-1,3-oxazin-2-one (a six-membered ring analog) with a base can induce a ring contraction to a 5-hydroxymethyl-1,3-oxazolidin-2-one. researchgate.net This type of rearrangement, driven by the formation of a thermodynamically more stable five-membered ring, illustrates a potential pathway for transforming the oxazolidinone core.

Another possibility involves reactions of substituents. If an unsaturated side chain were attached to the phenyl ring, that moiety could readily participate in cycloaddition reactions, such as a Diels-Alder reaction, without affecting the oxazolidinone ring itself. Such strategies allow for the construction of complex molecular architectures built upon the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 4 Hydroxyphenyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the hydroxyphenyl ring would likely appear as two doublets (an AA'BB' system) due to the para-substitution pattern. The protons on the oxazolidinone ring, specifically the two methylene (B1212753) groups (-CH₂-), would present as two triplets, assuming coupling to each other. The phenolic hydroxyl (-OH) proton would appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (Note: These are estimated values and require experimental verification.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2', H-6' (Aromatic) | 7.2 - 7.5 | Doublet | ~8-9 |

| H-3', H-5' (Aromatic) | 6.8 - 7.0 | Doublet | ~8-9 |

| H-5 (Oxazolidinone, -N-CH₂-) | 4.0 - 4.3 | Triplet | ~7-8 |

| H-4 (Oxazolidinone, -O-CH₂-) | 4.4 - 4.7 | Triplet | ~7-8 |

| Ar-OH | 9.0 - 10.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the oxazolidinone ring is expected to be the most downfield signal. The aromatic carbons would show four distinct signals due to symmetry, and the two methylene carbons of the oxazolidinone ring would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-2) | 155 - 160 |

| C-O (Phenolic, C-4') | 150 - 155 |

| C-N (Aromatic, C-1') | 130 - 135 |

| C-2', C-6' (Aromatic) | 120 - 125 |

| C-3', C-5' (Aromatic) | 115 - 120 |

| C-O (Oxazolidinone, C-4) | 60 - 65 |

| C-N (Oxazolidinone, C-5) | 45 - 50 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the -CH₂-CH₂- spin system in the oxazolidinone ring and the coupling between the ortho-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene carbons (C-4 and C-5) and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the H-5 protons to the carbonyl carbon (C-2) and the aromatic C-1', and from the H-2'/H-6' aromatic protons to the C-4' and C-1' carbons, confirming the connectivity between the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Characterization

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values and require experimental verification.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenol (B47542) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=O Stretch | Carbamate (B1207046) (Oxazolidinone) | 1730 - 1760 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-N Stretch | Aryl-Nitrogen | 1300 - 1380 | Medium |

| C-O Stretch | Ether-like (ring) & Phenol | 1200 - 1300 | Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and gain insight into the compound's structure through its fragmentation pattern. PubChem predicts the monoisotopic mass to be 179.05824 Da. uni.lu

Molecular Ion: A high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₉H₉NO₃). The molecular ion peak (M⁺·) would be observed at m/z 179, and in electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be seen at m/z 180.

Fragmentation Pattern: The fragmentation would likely involve characteristic losses. A primary fragmentation pathway could be the cleavage of the oxazolidinone ring. Another expected fragmentation would be the loss of CO₂ (44 Da) from the carbamate moiety. Cleavage at the N-Aryl bond could also occur, leading to fragments corresponding to the hydroxyphenyl group and the oxazolidinone ring.

X-ray Diffraction (XRD) Studies for Single Crystal Structure Determination and Stereochemical Confirmation

If a suitable single crystal could be grown, X-ray diffraction would provide the definitive, three-dimensional structure of the molecule in the solid state. This analysis would confirm the connectivity and provide precise bond lengths, bond angles, and torsional angles. Furthermore, XRD would reveal the planarity of the ring systems and the orientation of the hydroxyphenyl group relative to the oxazolidinone ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen, which dictate the crystal packing.

Computational Chemistry and Theoretical Investigations of 3 4 Hydroxyphenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, these methods have been employed to map its electronic landscape and predict its reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density, DFT methods can accurately predict various molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the oxazolidinone ring, suggesting its susceptibility to nucleophilic attack. The energy gap provides insights into the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for similar compounds and the actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

In the case of this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the carbonyl group and the hydroxyl group, making them potential sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the investigation of intramolecular and intermolecular interactions by quantifying the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule.

For this compound, NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the phenyl ring and the oxazolidinone moiety. The analysis can also quantify the strength of hydrogen bonds and other non-covalent interactions that are crucial for the molecule's behavior in a biological environment.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π*(C-N) | 2.5 |

| π(C=C) of Phenyl | π*(C=O) | 1.8 |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. These are hypothetical values for illustrative purposes.

Fukui functions are local reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to participate in chemical reactions. For instance, a high value of ƒ+(r) on an atom suggests it is a likely site for nucleophilic attack, while a high ƒ-(r) indicates a favorable site for electrophilic attack.

The three-dimensional structure of a molecule is fundamental to its function. Computational methods are used to find the most stable geometry (conformation) of a molecule by minimizing its energy. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and oxazolidinone rings, exploring the conformational landscape is essential.

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the global minimum energy conformation as well as other low-energy conformers that may be accessible at room temperature. Understanding the preferred conformation is critical as it dictates how the molecule will interact with biological targets such as enzymes and receptors. The optimized geometry also provides accurate bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available.

Molecular Docking Methodologies for Receptor Binding Prediction

Detailed Analysis of Binding Modes and Key Intermolecular Interactions

Future computational research may focus on this compound, at which point a detailed analysis as per the requested outline could be compiled.

Applications in Virtual Screening for Hit Identification

Virtual screening (VS) is a computational technique instrumental in drug discovery for identifying promising candidate compounds from large databases. researchgate.net This method significantly reduces the time and cost associated with experimental screening. The this compound structure can serve as a query or starting point in various virtual screening campaigns to identify "hits"—compounds that are predicted to bind to a biological target of interest.

The process often involves a hierarchical approach. nih.gov Initially, large compound libraries, such as the ZINC database, are screened using methods like pharmacophore modeling. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com Compounds from the database that match the pharmacophore query are selected for further analysis.

Following the initial filtering, more computationally intensive methods like molecular docking are employed. Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.govresearchgate.net This allows for the ranking of potential hits based on their predicted interaction with the target's active site. For instance, in the search for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, an integrated virtual screening protocol combining a 3D-pharmacophore model with molecular docking was successfully used to identify novel compounds. researchgate.net The effectiveness of such screening campaigns can be high, with hit rates demonstrating the utility of integrating multiple computational methods. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By quantifying how changes in molecular features (descriptors) affect activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. frontiersin.orgmdpi.com This predictive capability is invaluable for prioritizing which derivatives of a scaffold like this compound should be synthesized and tested.

The development of a robust QSAR model involves several key steps, including dataset preparation, generation of molecular descriptors, model building using statistical methods, and rigorous validation. mdpi.com Both 2D and 3D-QSAR approaches are utilized, with 3D methods offering a more detailed understanding of the spatial requirements for activity.

Three-dimensional QSAR (3D-QSAR) methods are powerful tools that analyze the relationship between the biological activity of a set of molecules and their 3D properties. mdpi.com Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric (shape) and electrostatic fields of a series of aligned molecules within a 3D grid. mdpi.comnih.gov These field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The resulting model generates contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for molecular design. nih.gov

CoMSIA extends this concept by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more comprehensive understanding of the structure-activity relationship. nih.gov

The predictive power of CoMFA and CoMSIA models is assessed through rigorous validation. Key statistical parameters include:

q² (cross-validated correlation coefficient): Measures the internal predictive ability of the model.

r² (non-cross-validated correlation coefficient): Indicates the goodness of fit of the model to the training data.

r²_pred (predictive r²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.

Studies on derivatives of related heterocyclic structures, such as 3-pyrimidin-4-yl-oxazolidin-2-one, have demonstrated the successful application of these methods. nih.gov In one such study, both Topomer CoMFA and Hologram QSAR (HQSAR) models were developed with strong statistical significance, enabling the design of new, more potent molecules. nih.gov

Table 1: Example Statistical Validation of 3D-QSAR Models for Oxazolidinone Derivatives This table presents representative data from a study on related compounds to illustrate typical validation metrics.

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

|---|---|---|

| Topomer CoMFA | 0.783 | 0.978 |

| HQSAR | 0.784 | 0.934 |

Data sourced from a QSAR analysis on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives. nih.gov

A pharmacophore model is an abstract representation of the key molecular features responsible for a drug's biological activity. pharmacophorejournal.com The generation of a pharmacophore model is a crucial step in ligand-based drug design, especially when the 3D structure of the biological target is unknown. The model serves as a 3D query to screen databases for new molecules that possess the required features for activity. mdpi.compharmacophorejournal.com

The process begins with a set of active molecules (a training set). pharmacophorejournal.com These molecules are conformationally analyzed and aligned, and their common chemical features—such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), and aromatic rings (AR)—are identified. mdpi.compharmacophorejournal.com The spatial arrangement of these features constitutes the pharmacophore hypothesis.

Multiple hypotheses are typically generated and scored based on statistical parameters. mdpi.com A statistically significant 3D-QSAR model can be built upon the best pharmacophore hypothesis to further validate its predictive power. pharmacophorejournal.com The final, validated pharmacophore model can then be used for virtual screening to identify diverse chemical scaffolds that fit the hypothesis. nih.govmdpi.com This approach has been successfully applied to discover inhibitors for various targets, starting from known active compounds. mdpi.commdpi.com

Table 2: Example of Pharmacophoric Features This table illustrates the types of features that might be identified in a pharmacophore model for a series of inhibitors.

| Feature Type | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., hydroxyl group). |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., phenyl ring). |

| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. |

Applications of 3 4 Hydroxyphenyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis

Utility as a Chiral Auxiliary in Asymmetric Synthesis

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, particularly its enantiopure forms, serves as a powerful chiral auxiliary. Its rigid heterocyclic structure effectively shields one face of the enolate derived from its N-acyl derivative, directing the approach of electrophiles to the opposite face. This steric hindrance is the cornerstone of its ability to induce high levels of diastereoselectivity in a variety of chemical reactions. The presence of the 4-hydroxyphenyl group also offers a convenient handle for attachment to solid supports, facilitating purification and recovery of the auxiliary.

Diastereoselective Alkylation Reactions

The N-acyl derivatives of this compound are excellent substrates for diastereoselective alkylation reactions. Upon deprotonation with a suitable base, a conformationally rigid Z-enolate is formed. The bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, leading to the preferential attack of an alkyl halide from the less hindered side. This results in the formation of a new stereocenter with a high degree of predictability and control.

A representative example involves the alkylation of the N-propionyl derivative of (S)-4-(4-hydroxybenzyl)oxazolidin-2-one. Treatment with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) followed by the addition of an alkylating agent, such as benzyl (B1604629) bromide, yields the corresponding alkylated product with high diastereoselectivity. The newly formed stereocenter is then revealed upon cleavage of the chiral auxiliary.

| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | NaHMDS | >95:5 | 85 |

| 2 | Methyl iodide | LDA | >95:5 | 90 |

| 3 | Allyl bromide | KHMDS | >93:7 | 82 |

Enantioselective Aldol (B89426) Condensations

Enantioselective aldol condensations are a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The boron enolates of N-acyl-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-ones have proven to be highly effective in controlling the stereochemical outcome of these reactions. The formation of a six-membered chair-like transition state, involving the boron atom, the enolate oxygen, and the aldehyde oxygen, dictates the facial selectivity of the reaction.

The reaction of the N-acetyl derivative with an aldehyde, in the presence of a Lewis acid such as dibutylboron triflate and a hindered base like triethylamine, typically proceeds with high diastereoselectivity to afford the syn-aldol adduct. The stereochemistry of the newly formed hydroxyl and methyl groups is dictated by the chirality of the auxiliary.

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | Bu₂BOTf | >98:2 | 92 |

| 2 | Benzaldehyde | TiCl₄ | >95:5 | 88 |

| 3 | Acetaldehyde | Sn(OTf)₂ | >97:3 | 95 |

Asymmetric Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When dienophiles are appended to a chiral auxiliary like this compound, the cycloaddition can proceed with high levels of facial selectivity. The N-acryloyl and N-crotonoyl derivatives of this oxazolidinone are commonly employed as dienophiles in Lewis acid-promoted Diels-Alder reactions.

The Lewis acid coordinates to the carbonyl oxygen of the N-acyl group, locking the conformation of the dienophile and enhancing its reactivity. The bulky substituent on the oxazolidinone ring then directs the approach of the diene to the less sterically encumbered face, resulting in a highly diastereoselective cycloaddition.

| Entry | Diene | Lewis Acid | Endo/Exo Ratio | Diastereomeric Excess (de) |

| 1 | Cyclopentadiene | Et₂AlCl | >99:1 | >98% |

| 2 | Isoprene | BF₃·OEt₂ | >95:5 | >96% |

| 3 | 1,3-Butadiene | MgBr₂ | >98:2 | >97% |

Stereocontrolled Conjugate Addition Reactions

The N-enoyl derivatives of this compound are excellent Michael acceptors in stereocontrolled conjugate addition reactions. A wide range of nucleophiles, including organocuprates, thiols, and enolates, can be added with high diastereoselectivity. The chiral auxiliary once again dictates the facial selectivity of the nucleophilic attack on the β-carbon of the α,β-unsaturated system.

For instance, the reaction of the N-crotonoyl derivative with a Gilman cuprate, such as lithium dimethylcuprate, proceeds to give the corresponding β-alkylated product with the formation of a new stereocenter at the β-position. The stereochemical outcome is highly predictable and is controlled by the steric shielding provided by the oxazolidinone auxiliary.

| Entry | Nucleophile | Additive | Diastereomeric Excess (de) | Yield (%) |

| 1 | LiMe₂Cu | BF₃·OEt₂ | >98% | 91 |

| 2 | PhSH | Et₃N | >95% | 87 |

| 3 | Lithium benzylthiolate | - | >96% | 89 |

Role as a Privileged Scaffold and Building Block for Complex Molecule Synthesis

Beyond its role as a transient chiral director, the oxazolidinone ring system, including the 3-(4-hydroxyphenyl) substituted variant, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The inherent rigidity and defined stereochemistry of the oxazolidinone core make it an ideal platform for the spatial presentation of various functional groups.

Furthermore, this compound serves as a valuable chiral building block in the total synthesis of complex natural products. After performing its role in establishing key stereocenters, the auxiliary can be cleaved to reveal a carboxylic acid, alcohol, or other functional group, which can then be further elaborated. The synthesis of (S)-4-(4-hydroxybenzyl)oxazolidin-2-one from the readily available amino acid L-tyrosine highlights its connection to the chiral pool and its utility in building complex molecular architectures. semanticscholar.org Its phenolic hydroxyl group provides a convenient point of attachment to solid-phase resins, enabling its use in combinatorial synthesis and facilitating the purification of intermediates. semanticscholar.org

Investigation of Catalytic Applications and Organocatalysis

While the primary application of this compound is as a stoichiometric chiral auxiliary, the broader class of oxazolidinones has been explored for its potential in catalysis. Research in this area is still emerging, and specific catalytic applications of this particular compound are not yet widely reported in the literature. However, the structural features of the molecule, including the presence of Lewis basic sites (carbonyl oxygen and nitrogen) and a potentially acidic phenolic proton, suggest possibilities for its involvement in organocatalytic transformations. Future research may explore its use as a ligand for metal-based catalysts or as a bifunctional organocatalyst in its own right.

In Vitro Mechanistic and Molecular Interaction Studies of Oxazolidinone Derivatives

Enzyme Inhibition and Biochemical Modulations

The initial assessment of a compound's biological activity often involves screening for its ability to modulate the function of specific enzymes. This section details the standard procedures for investigating the enzyme inhibition properties of a compound like 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.

Development and Validation of Enzyme Inhibition Assays

To evaluate the inhibitory potential of this compound, robust and validated enzyme inhibition assays are crucial. The development process would involve selecting appropriate enzyme targets based on structural similarity to known active compounds or through computational screening. Assays would be designed to measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Validation of these assays is a critical step to ensure the reliability of the data. This typically includes:

Determination of optimal reaction conditions: This involves optimizing pH, temperature, substrate concentration, and enzyme concentration to ensure a linear and reproducible reaction rate.

Assay sensitivity and dynamic range: Establishing the limits of detection and quantification for the assay to accurately measure a range of inhibitory activities.

Z'-factor calculation: A statistical parameter used to assess the quality of a high-throughput screening assay, with a value greater than 0.5 indicating a robust assay.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki Determination, Reversible/Irreversible Kinetics)

Once an inhibitory effect is confirmed, the next step is to characterize the kinetics of this inhibition. This provides valuable insights into the potency and mechanism of action of the compound.

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. IC50 values are determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

To further understand the interaction between the inhibitor and the enzyme, the inhibition constant (Ki) is determined. The Ki is a more fundamental measure of binding affinity and is independent of substrate concentration. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is typically elucidated through studies where both substrate and inhibitor concentrations are varied, and the data is analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

Distinguishing between reversible and irreversible inhibition is also crucial. This can be investigated through dialysis or jump-dilution experiments. In reversible inhibition, the enzyme's activity can be restored upon removal of the inhibitor, whereas in irreversible inhibition, the inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.

Identification and Characterization of Specific Enzyme Targets in Vitro

Identifying the specific enzyme targets of this compound is fundamental to understanding its biological effects. A common approach is to screen the compound against a panel of diverse enzymes, such as kinases, proteases, or oxidoreductases.

Once a potential target is identified, further characterization is necessary to confirm the interaction. This can involve:

Direct binding assays: Techniques like isothermal titration calorimetry (ITC) or fluorescence polarization can be used to directly measure the binding of the compound to the purified enzyme.

Site-directed mutagenesis: Mutating specific amino acid residues in the enzyme's active site can help to identify the key residues involved in inhibitor binding.

Structural studies: X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide a detailed three-dimensional view of the inhibitor bound to the enzyme, revealing the precise molecular interactions.

Molecular Target Binding and Affinity Assessment in Vitro

Beyond enzyme inhibition, it is important to assess the compound's interaction with other potential molecular targets, such as receptors and other proteins.

Receptor Binding Studies and Selectivity Profiling

To investigate whether this compound interacts with specific receptors, radioligand binding assays are commonly employed. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity for the receptor.

Selectivity profiling is a critical component of this analysis. This involves testing the compound against a broad panel of different receptors to determine its specificity. A compound that selectively binds to a single receptor subtype is often more desirable as a therapeutic agent, as it is less likely to cause off-target side effects.

Direct Protein-Ligand Interaction Profiling (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of biomolecular interactions in real-time. In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing the ligand (in this case, this compound) is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by the instrument.

SPR analysis can provide detailed information about the binding interaction, including:

Association rate constant (ka): The rate at which the ligand binds to the protein.

Dissociation rate constant (kd): The rate at which the ligand dissociates from the protein.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd/ka.

This technique allows for a comprehensive characterization of the direct interaction between this compound and its potential protein targets, providing crucial data on the affinity and stability of the complex.

Cellular Pathway Modulation in In Vitro Cell Line Models

There is currently a lack of specific published research investigating the effects of this compound on cellular pathways in in vitro cell line models.

Investigation of Cellular Proliferation Modulation (e.g., growth inhibition in cell cultures)

No specific data from in vitro cell culture studies detailing the growth inhibition properties or IC50 values of this compound against any cell lines are available in the reviewed scientific literature.

Evaluation of Specific Biochemical Markers and Signaling Pathways in Cell Lines

There are no available studies that evaluate the modulation of specific biochemical markers or signaling pathways in cell lines upon treatment with this compound.

In Vitro Antioxidant Activity Investigations and Proposed Mechanisms

Specific in vitro antioxidant activity assays (such as DPPH or ABTS) and mechanistic studies for this compound have not been reported in the available scientific literature. While the presence of a hydroxyphenyl group suggests potential antioxidant properties, this has not been experimentally verified for this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features Dictating Biological or Chemical Activity

The biological and chemical activity of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is dictated by three primary structural components: the oxazolidinone ring, the N-aryl (phenyl) moiety, and the C5 position of the oxazolidinone ring.

The Oxazolidinone Ring : This five-membered heterocyclic ring is the core pharmacophore in many biologically active compounds. rsc.org Its key features include the carbamate (B1207046) group (N-C=O), which can participate in hydrogen bonding, and the ring oxygen. The nitrogen atom at the 3-position serves as a critical linker to the phenyl ring. For antibacterial oxazolidinones that target the bacterial ribosome, this core structure is essential for binding. mdpi.com

The N-Aryl Moiety : The presence of an aryl group, in this case, a 4-hydroxyphenyl ring, attached to the nitrogen atom is a defining feature of this class of compounds. rsc.org This phenyl ring, often referred to as the "B-ring" in medicinal chemistry literature, plays a crucial role in establishing interactions with biological targets through mechanisms like π-π stacking. researchgate.net The specific substitutions on this ring are paramount for modulating activity.

The C5 Position : In many potent oxazolidinone derivatives, such as the antibiotic Linezolid, a substituent at the C5 position of the oxazolidinone ring is vital for high-level activity. nih.govnih.gov The required stereochemistry is typically the (S)-configuration. mdpi.com this compound itself is unsubstituted at this position, which significantly differentiates it from clinically used antibacterial agents and suggests it serves more as a foundational chemical scaffold than a potent bioactive agent in that context. Structure-activity relationship (SAR) studies have shown that converting the 5-acetylaminomethyl moiety of potent antibacterials into other functional groups significantly affects activity. nih.gov

Impact of Substitutions on the Phenyl Moiety on Molecular Interactions and Activity Profiles

Substitutions on the N-phenyl ring dramatically influence the molecule's electronic properties, solubility, and ability to form specific interactions with target proteins or enzymes.

The defining feature of the subject compound is the hydroxyl group (-OH) at the para- (4-) position of the phenyl ring. This group has a profound impact:

Hydrogen Bonding : The para-hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor. This dual capability allows for specific and strong interactions with amino acid residues in a biological target's binding pocket, potentially enhancing affinity. In studies of other phenolic compounds, the para-hydroxyl group was found to be critical for antioxidant effects. nih.gov

Site for Metabolism or Prodrug Modification : The hydroxyl group is a potential site for metabolic processes such as glucuronidation or sulfation. It also provides a convenient chemical handle for creating prodrugs, for instance, by esterification to improve solubility or pharmacokinetic properties.

In the context of antibacterial oxazolidinones, SAR studies have extensively mapped the effects of other phenyl ring substitutions. For instance, a fluorine atom at the meta- (3-) position, as seen in Linezolid, is known to increase antibacterial potency. mdpi.com Para-substitutions are often larger moieties designed to extend into other regions of the ribosomal binding site, thereby expanding the antibacterial spectrum or increasing potency. mdpi.comacs.org While a simple hydroxyl group is not typical for potent antibacterials of this class, its ability to form hydrogen bonds represents a key interaction that could be exploited in designing molecules for other biological targets.

| Core Structure | Para-Substituent (R) | Example Compound | Effect on Antibacterial Activity |

|---|---|---|---|

| -OH | This compound | Generally low; acts as a hydrogen bond donor/acceptor. acs.org |

| -F | 3-(4-Fluorophenyl) Analog | Can expand antibacterial spectrum. mdpi.com | |

| -Morpholine | Linezolid (with additional C5 substituent) | Essential for potent activity against Gram-positive bacteria. nih.gov | |

| -Pyrrole | (Azolylphenyl)oxazolidinone Analog | Can confer activity against fastidious Gram-negative organisms. acs.org |

Conformational Effects of the Oxazolidinone Ring on Molecular Recognition and Reactivity

Ring Puckering : The five-membered oxazolidinone ring is not perfectly flat. It adopts flexible, low-energy conformations such as envelope or twisted shapes. mdpi.com The specific puckering can be influenced by substituents and the crystalline environment, which in turn affects the spatial orientation of the attached phenyl ring.

Rational Design Principles for Optimizing Specificity and Potency

Based on the extensive SAR knowledge of the 3-aryl-2-oxazolidinone class, several rational design principles can be applied to a scaffold like this compound to develop derivatives with optimized potency and specificity for a given biological target.

C5-Position Functionalization : The most significant strategy for converting this scaffold into a potent antibacterial is the introduction of a small, hydrogen-bond accepting group at the C5 position, typically via a methyl linker and in the (S)-configuration. mdpi.comnih.gov Groups like acetamide (B32628) (-CH₂NHCOCH₃) or a 1,2,3-triazole have proven highly effective. nih.gov

Modulation of the Phenyl Ring : The existing para-hydroxyl group can be used as a starting point. It could be replaced with other groups to probe for improved interactions. For antibacterial activity, replacing it with larger heterocyclic rings (a "C-ring") that can form additional interactions is a common strategy in second-generation oxazolidinones. nih.govnih.gov Alternatively, adding small, electron-withdrawing groups like fluorine to other positions on the phenyl ring could enhance potency. mdpi.com

Bioisosteric Replacement : The core rings can be systematically replaced to alter properties while maintaining key interactions. For example, the phenyl ring could be replaced with a different heteroaromatic ring like pyridine (B92270) or thiophene (B33073) to modify solubility, metabolic stability, and target interactions.

Prodrug Strategy : The para-hydroxyl group is an ideal handle for creating prodrugs. Esterification, for example with a phosphate (B84403) group (as seen with Tedizolid phosphate), can dramatically increase aqueous solubility for intravenous administration, with the active hydroxyl compound being released in the body. nih.gov

| Modification Strategy | Target Region | Example Modification | Anticipated Outcome |

|---|---|---|---|

| C5-Functionalization | Oxazolidinone C5 | Add (S)-CH₂NHCOCH₃ group | Introduce key interactions for antibacterial activity. nih.gov |

| Phenyl Ring Substitution | Phenyl Ring (meta-position) | Add a Fluorine atom | Increase potency (antibacterial context). mdpi.com |

| C-Ring Addition | Phenyl Ring (para-position) | Replace -OH with a triazole ring | Expand activity spectrum, add new interaction points. acs.org |

| Prodrug Formation | para-Hydroxyl Group | Esterify to a phosphate | Improve aqueous solubility for administration. nih.gov |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline by enabling rapid and accurate prediction of molecular properties, thereby reducing the time and cost associated with traditional research and development. nih.gov These computational tools are increasingly being applied to the 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one scaffold to accelerate the identification of novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

ML algorithms, a subset of AI, are capable of identifying patterns in large datasets to make predictions about new, unseen data. nih.gov In the context of drug discovery, this involves training models on existing data that links chemical structures to their biological activities. biorxiv.org Deep learning (DL), a more advanced form of ML, utilizes artificial neural networks with multiple layers to learn from vast amounts of complex data, further enhancing predictive capabilities. nih.gov

A significant application of these technologies is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For oxazolidinone derivatives, these models can predict antibacterial efficacy or other desired therapeutic effects based on structural modifications. nih.gov By analyzing various molecular descriptors, such as electronic, steric, and hydrophobic properties, researchers can computationally screen virtual libraries of novel this compound analogues to prioritize candidates for synthesis and biological testing. nih.govresearchgate.net

The table below summarizes key AI and ML techniques and their applications in the study of oxazolidinone derivatives.

| AI/ML Technique | Application in Oxazolidinone Research | Potential Impact |

| Machine Learning (ML) | Development of predictive models for bioactivity, toxicity, and pharmacokinetic properties. nih.govnih.gov | Accelerates the identification of promising drug candidates and reduces the need for extensive preclinical testing. nih.gov |

| Deep Learning (DL) | Analysis of complex biological data and generation of novel molecular structures with desired properties. nih.govresearchgate.net | Enables the design of highly potent and selective oxazolidinone derivatives. |

| QSAR Modeling | Prediction of the biological activity of new oxazolidinone analogues based on their chemical structure. nih.govresearchgate.netscielo.org.mx | Guides the rational design and optimization of lead compounds. nih.gov |

| Proteochemometric (PCM) Modeling | Prediction of interactions between oxazolidinone derivatives and a wide range of biological targets. biorxiv.org | Facilitates the identification of new therapeutic applications and potential side effects. |

| De Novo Drug Design | Generation of novel oxazolidinone-based chemical structures with optimized therapeutic profiles. researchgate.net | Expands the chemical space for drug discovery and leads to the development of innovative medicines. |

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 3-aryl-2-oxazolidinone core, a key structural feature of this compound, has traditionally relied on methods that may involve harsh reagents or generate significant waste. rsc.org In recent years, there has been a considerable push towards the development of novel and sustainable synthetic methodologies that are more environmentally friendly, efficient, and cost-effective. These "green chemistry" approaches are critical for the large-scale production of oxazolidinone-based pharmaceuticals. rsc.orgresearchgate.net

One promising strategy involves the use of deep eutectic solvents (DESs) as both a catalyst and reaction medium. researchgate.net DESs are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and can be recycled, making them an attractive alternative to conventional organic solvents. researchgate.net For instance, a ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed for the efficient synthesis of 3,5-disubstituted oxazolidinones. researchgate.net

Another area of active research is the utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of the oxazolidinone ring. rsc.orgrsc.orgmdpi.com This approach is highly appealing as it converts a greenhouse gas into a valuable chemical product. rsc.org Continuous flow organocatalysis, using a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst, has been shown to be a highly recyclable and stable method for the conversion of epoxy amines and CO2 into 2-oxazolidinones. rsc.orgrsc.org This method avoids the use of metal catalysts and allows for continuous production over extended periods without significant loss of catalytic activity. rsc.org

The iodocyclocarbamation reaction is another versatile method for preparing functionalized 3-aryl- and 3-heteroaryloxazolidin-2-ones. nih.govorganic-chemistry.orgacs.org This reaction involves the iodine-mediated cyclization of N-allylated N-aryl carbamates and provides a route to a variety of substituted oxazolidinones that can serve as intermediates for the synthesis of biologically active compounds. nih.govorganic-chemistry.org

The table below highlights some of the novel and sustainable synthetic methodologies being developed for oxazolidinone synthesis.

| Synthetic Methodology | Key Features | Advantages |

| Deep Eutectic Solvents (DESs) | Use of biodegradable and recyclable solvents and catalysts. researchgate.net | Environmentally friendly, non-toxic, and allows for easy product purification. researchgate.net |

| CO2 Utilization | Employs carbon dioxide as a readily available and inexpensive C1 source. rsc.orgrsc.orgmdpi.com | Reduces greenhouse gas emissions and provides a sustainable route to the oxazolidinone core. rsc.org |

| Continuous Flow Organocatalysis | Utilizes a recyclable and stable organocatalyst in a continuous flow system. rsc.orgrsc.org | High efficiency, easy scalability, and minimal catalyst leaching. rsc.org |

| Iodocyclocarbamation | A versatile method for the synthesis of functionalized 3-aryl-oxazolidin-2-ones. nih.govorganic-chemistry.orgacs.org | Provides access to a wide range of derivatives with potential biological activity. nih.govorganic-chemistry.org |

| One-Pot Synthesis | Reaction of epoxides with chlorosulfonyl isocyanate without the need for a catalyst. nih.gov | Shorter reaction times, good yields, and simple purification methods. nih.gov |

Exploration of Undiscovered In Vitro Biological Targets and Pathways

While the oxazolidinone class of compounds is well-established for its antibacterial properties, primarily through the inhibition of bacterial protein synthesis, emerging research is uncovering novel biological targets and pathways, suggesting a broader therapeutic potential for derivatives of this compound. nih.govnih.gov These investigations are expanding the scope of this versatile scaffold beyond infectious diseases.

One area of significant interest is the potential anticonvulsant activity of oxazolidinone derivatives. nih.gov Recent in vitro studies on hippocampal slices have shown that certain triazolyl oxazolidinone derivatives can depress N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated excitatory postsynaptic currents. nih.gov These findings suggest that these compounds may have a role in modulating neuronal excitability and could be developed as novel antiepileptic agents. nih.gov The hippocampus is a key brain region involved in seizure generation, and the ability of these compounds to reduce neuronal firing frequency in this area is a promising indicator of their potential therapeutic utility. nih.gov

Another important avenue of research is the activity of oxazolidinone derivatives against bacterial biofilms. researchgate.netnih.gov Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. researchgate.net Some novel 3-aryl-2-oxazolidinone derivatives have demonstrated the ability to inhibit the formation of biofilms by pathogens such as Pseudomonas aeruginosa. nih.gov This is achieved through the inhibition of quorum-sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and the release of virulence factors. nih.gov The development of compounds that can disrupt biofilms would be a major advancement in the treatment of chronic and recurrent infections. researchgate.net

The table below summarizes some of the newly explored biological targets and pathways for oxazolidinone derivatives.

| Biological Target/Pathway | Therapeutic Area | Mechanism of Action |

| NMDA/non-NMDA Receptors | Neurology (Anticonvulsant) | Depression of excitatory postsynaptic currents and reduction of neuronal firing frequency. nih.gov |

| Bacterial Biofilm Formation | Infectious Diseases | Inhibition of quorum-sensing and disruption of biofilm integrity. nih.govresearchgate.net |

| DNA Gyrase | Infectious Diseases (Gram-negative bacteria) | Inhibition of a key enzyme involved in bacterial DNA replication. nih.gov |

| LpxC Enzyme | Infectious Diseases (Gram-negative bacteria) | Inhibition of an essential enzyme in the biosynthesis of the outer membrane of Gram-negative bacteria. nih.gov |

Advancements in Computational Methodologies for Enhanced Predictive Capability

Computational methodologies are playing an increasingly vital role in modern drug discovery, providing powerful tools for understanding the molecular interactions between drugs and their targets, and for predicting the properties of new chemical entities. nih.govresearchgate.netresearchgate.net For this compound and its derivatives, these computational approaches are being used to enhance predictive capabilities and guide the rational design of more effective therapeutic agents. nih.govresearchgate.net

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netmdpi.com This method is used to screen virtual libraries of oxazolidinone derivatives against their biological targets to identify compounds with the highest binding affinity. nih.govresearchgate.net By analyzing the binding modes and interactions of these compounds within the active site of the target protein, researchers can gain insights into the structural features that are important for activity and design new derivatives with improved binding characteristics. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms and molecules over time. nih.govmdpi.com This allows for the study of the stability of the complex and the conformational changes that may occur upon ligand binding. nih.gov MD simulations have been used to investigate the interaction of oxazolidinone antibiotics with the bacterial ribosome, providing valuable information on their mechanism of action and the structural basis for their activity. nih.gov These simulations can also be used to predict the binding free energies of different ligands, which can help to rank compounds based on their predicted potency. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. nih.govresearchgate.netresearchgate.net DFT calculations can provide insights into the molecular properties of oxazolidinone derivatives, such as their geometry, electronic charge distribution, and reactivity. nih.govresearchgate.net This information can be used to understand the structure-activity relationships of these compounds and to design new derivatives with improved electronic properties for enhanced biological activity. researchgate.net

The table below provides an overview of advanced computational methodologies and their applications in the study of oxazolidinone derivatives.

| Computational Methodology | Application | Insights Gained |

| Molecular Docking | Prediction of the binding mode and affinity of oxazolidinone derivatives to their biological targets. nih.govresearchgate.netresearchgate.netmdpi.com | Identification of key interactions and guidance for the design of more potent inhibitors. researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of the ligand-receptor complex. nih.govresearchgate.netnih.govmdpi.com | Understanding of the conformational changes upon binding and prediction of binding free energies. nih.gov |

| Density Functional Theory (DFT) | Investigation of the electronic properties and reactivity of oxazolidinone derivatives. nih.govresearchgate.netresearchgate.net | Elucidation of structure-activity relationships and design of compounds with optimized electronic features. nih.gov |

| 3D-QSAR | Development of predictive models for the biological activity of oxazolidinone derivatives based on their three-dimensional structure. scielo.org.mx | Rational design of new compounds with enhanced potency and selectivity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one and its derivatives?

- Methodological Answer : The synthesis typically involves functionalizing the oxazolidinone core via reactions such as nitro-group reduction, derivatization, or coupling with aryl groups. For example, the reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to the 4-aminophenyl derivative using gold nanoclusters (Au-NCs/SCNPs) in aqueous borohydride proceeds via a two-step mechanism involving a diazene intermediate . Derivatization with reagents like 2-nitrobenzaldehyde (2-NBA) is also used to stabilize metabolites for analytical detection .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) is critical. SHELXL refines small-molecule structures by analyzing diffraction data, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement parameters . Multi-step validation includes checking for residual electron density and bond-length deviations.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred. Derivatization with agents like 2-NBA enhances detection sensitivity by stabilizing reactive metabolites (e.g., NP-AOZ derivatives). Validation follows ICH guidelines, including tests for linearity, precision, and recovery rates .

Advanced Research Questions

Q. How do structural modifications to the oxazolidinone core influence antibacterial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substitutions at the phenyl ring (e.g., fluorine or morpholine groups) enhance Gram-positive bacterial inhibition. For instance, tedizolid’s 5-hydroxymethyl group and fluorophenyl moiety improve binding to the 50S ribosomal subunit . Computational docking (e.g., using AutoDock Vina) and in vitro MIC assays against Staphylococcus aureus are used to validate modifications.

Q. What catalytic strategies optimize the enantioselective synthesis of chiral oxazolidinone derivatives?

- Methodological Answer : Chiral auxiliaries like 3-methylthiomethyl-1,3-oxazolidin-2-one enable asymmetric hydroxymethylation or formylation of aldehydes. Lithiation of the oxazolidinone followed by aldehyde addition achieves >90% diastereoselectivity. The auxiliary is recovered via acid hydrolysis, retaining stereochemical purity .

Q. How can contradictions in biological activity data for oxazolidinone analogs be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or pharmacokinetic factors. Use orthogonal assays:

- In vitro: Time-kill curves and post-antibiotic effect (PAE) studies.

- In silico: Molecular dynamics simulations to assess target binding under varying pH or ionic conditions .

- Cross-validate with structural analogs (e.g., linezolid vs. sutezolid) to isolate substituent-specific effects.

Q. What mechanistic insights explain the two-step reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one by Au-NCs/SCNPs?

- Methodological Answer : Kinetic studies (UV-Vis monitoring at 400 nm) reveal a fast initial electron transfer from BH₄⁻ to Au-NCs, forming a diazene intermediate. The slower second step involves proton-coupled electron transfer (PCET) to yield the amine product. Surface plasmon resonance (SPR) of Au-NCs accelerates the reaction by lowering the activation energy .

Data Contradiction Analysis

- Example : Conflicting MIC values for a fluorinated derivative in Enterococcus faecalis vs. E. faecium.

- Resolution :

Verify purity via NMR (≥95%) and elemental analysis.

Test under standardized CLSI broth microdilution conditions.

Assess efflux pump activity (e.g., using reserpine as an inhibitor) to rule out resistance mechanisms .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products